![molecular formula C21H23ClN4O4 B2585843 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049422-22-1](/img/structure/B2585843.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide
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Overview
Description
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide” is a chemical compound. It is related to a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These compounds have been synthesized and evaluated for their anticancer activity against various cancer cell lines .
Synthesis Analysis
The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . Another synthesis method involves the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Molecular Structure Analysis
The molecular structure of related compounds involves intermolecular interactions of the types N1-H1…O2 and C8-H8…O5 . This forms an R2 2(10) closed ring motif .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include a Pd-catalyzed C-N cross-coupling . The transformation of diselenide into various synthetically important unsymmetrical monoselenides involves the cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Scientific Research Applications
- Researchers have investigated the antitumor potential of this compound. Specifically, one of its derivatives, compound 6 , has shown efficacy in tumor cells experiencing glucose starvation . Glucose levels within solid tumors are often lower than in normal tissues, and tumor cells adapt by reprogramming their metabolism. Compound 6 selectively targets mitochondria in glucose-starved tumor cells, making it a promising candidate for treating glucose-starved tumors.
- Compound 6 inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells. This finding underscores the dependence of tumor cells on mitochondria under glucose starvation conditions .
- The compound falls within the realm of medicinal chemistry. Researchers explore its structure-activity relationships and modifications to enhance its antitumor properties .
- Investigating the metabolic adaptations of cancer cells is essential for developing targeted therapies. Compound 6’s impact on glucose-starved cells sheds light on novel strategies for cancer treatment .
- The mTOR pathway plays a critical role in cell growth, proliferation, and survival. Understanding how compound 6 interacts with this pathway could reveal insights into its antitumor mechanisms .
- Synthetic lethality refers to exploiting vulnerabilities in cancer cells without harming normal cells. Compound 6’s selectivity toward glucose-starved tumor cells aligns with this concept, making it an intriguing candidate for further investigation .
Antitumor Activity
Mitochondrial Inhibition
Medicinal Chemistry
Cancer Metabolism Research
Mechanistic Target of Rapamycin (mTOR) Pathway
Synthetic Lethality
Mechanism of Action
Future Directions
The future directions for research on “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide” and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4/c22-15-1-4-17(5-2-15)26-11-9-25(10-12-26)8-7-23-20(27)21(28)24-16-3-6-18-19(13-16)30-14-29-18/h1-6,13H,7-12,14H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVWUPSQYKZROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide |
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